![molecular formula C12H14O2 B13543550 Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)
Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. Its structure includes a tricyclo[3.3.0.0,3,7]octane core with an ethynyl group and a carboxylate ester functional group, making it a versatile molecule for chemical reactions and modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common method involves the Diels-Alder reaction to form the tricyclic core, followed by functionalization steps to introduce the ethynyl and carboxylate groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Types of Reactions:
Oxidation: The ethynyl group in Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate can undergo oxidation reactions, leading to the formation of carbonyl compounds.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, esters, or ethers.
Aplicaciones Científicas De Investigación
Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the ethynyl and carboxylate groups, which can participate in various organic transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to desired biological effects.
Comparación Con Compuestos Similares
Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate: Similar in structure but may have different functional groups or substituents.
Tricyclo[3.3.0.0,3,7]octane derivatives: Compounds with similar tricyclic cores but varying functional groups.
Uniqueness: Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate is unique due to its specific combination of an ethynyl group and a carboxylate ester, which imparts distinct reactivity and potential applications compared to other tricyclic compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.
This detailed overview provides a comprehensive understanding of Methyl 5-ethynyltricyclo[3300,3,7]octane-1-carboxylate, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
methyl 5-ethynyltricyclo[3.3.0.03,7]octane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-3-11-4-8-6-12(11,10(13)14-2)7-9(8)5-11/h1,8-9H,4-7H2,2H3 |
Clave InChI |
ZTSRYWRCCPVYOV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC3CC1(CC3C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



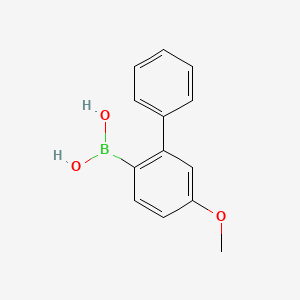
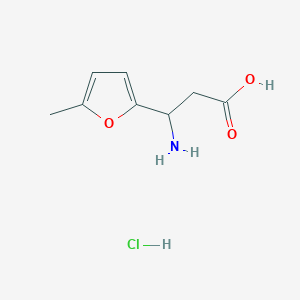



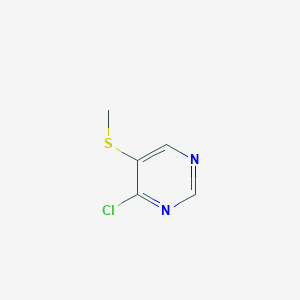
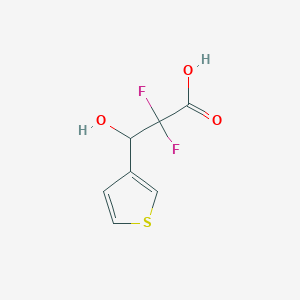
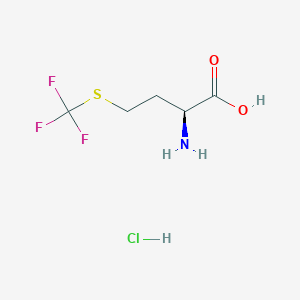
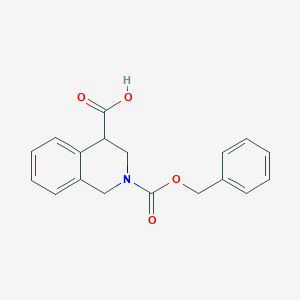
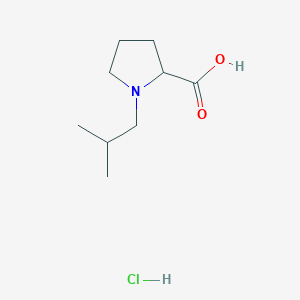

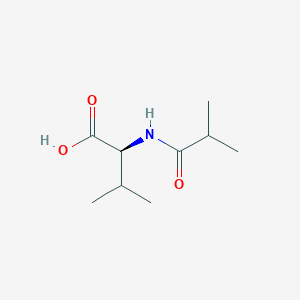
![1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)
